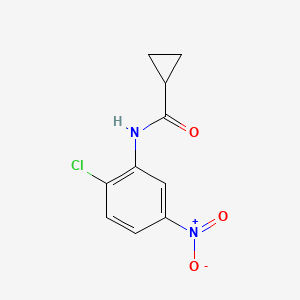

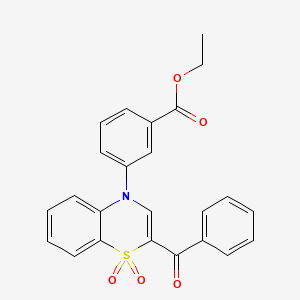

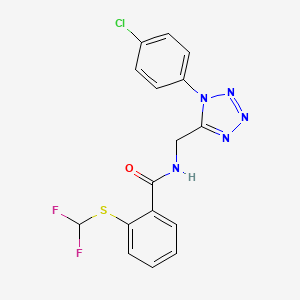

Methyl 4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinolines are a class of organic compounds with a double-ring structure, containing a benzene ring fused with a pyridine ring . They are important in medicinal chemistry and industrial applications . The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to modify the physical, chemical, and biological properties of molecules .

Synthesis Analysis

Quinoline derivatives can be synthesized using various methods, including Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . The synthesis of quinoline-2-carboxylate derivatives has been reported using Cu(OTf)2 catalyst via the intermolecular addition of alkyne onto imines and subsequent intermolecular ring closure by arylation .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The trifluoromethyl group is a substituent that can modify the physical, chemical, and biological properties of molecules .Chemical Reactions Analysis

Quinolines participate in both electrophilic and nucleophilic substitution reactions . They have been synthesized using various conventional named reactions .Physical And Chemical Properties Analysis

Quinoline is a weak tertiary base and forms salts with acids. It exhibits reactions similar to benzene and pyridine .Aplicaciones Científicas De Investigación

Radioligands for PET Imaging

Methyl 4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate derivatives have been explored as potential radioligands for positron emission tomography (PET) imaging. These compounds exhibit high specific binding to peripheral benzodiazepine type receptors (PBR) in various organs, indicating their promise for noninvasive assessment of PBR in vivo with PET (Matarrese et al., 2001).

Nonlinear Optical (NLO) Research

Quinoline and its derivatives, including Methyl 4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate, have attracted attention for their potential in nonlinear optical (NLO) research due to their significant NLO properties. These compounds have been synthesized and characterized, showing promising applications in technology-related fields (Khalid et al., 2019).

Antimalarial Activity

Derivatives of Methyl 4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate have been synthesized and tested for their antimalarial activity. Some of these compounds have shown high activity against chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains, offering a new avenue for the development of antimalarial drugs (Görlitzer et al., 2006).

Exciplex Emission for White OLEDs

Isomeric derivatives of quinoline, including those related to Methyl 4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate, have been synthesized for their exciplex-forming properties. These materials can emit dual fluorescence and are being studied for their applications in simplified nondoped white organic light-emitting diodes (OLEDs), highlighting their potential in advanced display technologies (Sych et al., 2019).

Synthesis of Perfluoroalkylquinolines

Research on the synthesis of 4-perfluoroalkylquinolines, which can be derived from compounds like Methyl 4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate, has opened up new possibilities in the development of materials with unique chemical and physical properties, further broadening the scope of applications in various industrial and technological fields (Strekowski et al., 1998).

Mecanismo De Acción

The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and the biological target they interact with. Many quinoline derivatives have shown a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O2/c1-25-17(24)16-10-15(13-7-2-3-8-14(13)23-16)22-12-6-4-5-11(9-12)18(19,20)21/h2-10H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDBVSXYKFFKIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC=CC=C2C(=C1)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(aminosulfonyl)-1-propyl-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B2715343.png)

![N1-[4-(Dimethylamino)phenyl]-beta-alaninamide dihydrochloride](/img/no-structure.png)

![tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate](/img/structure/B2715348.png)

![7-acetyl-2-((4-bromobenzyl)thio)-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2715352.png)

![N-isopropyl-2-(4-(5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2715353.png)

![(2,3-Dichlorophenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2715356.png)